molecular formula C37H40Cl2N4O10 B1425303 3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride CAS No. 141407-11-6

3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride

Cat. No. B1425303
M. Wt: 771.6 g/mol
InChI Key: MITJCELJENZKDU-UHFFFAOYSA-N
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Description

TCEP is a reducing agent frequently used in biochemistry and molecular biology applications . It is often prepared and used as a hydrochloride salt (TCEP-HCl) with a molecular weight of 286.65 gram/mol .


Synthesis Analysis

TCEP can be synthesized by the acid hydrolysis of tris(2-cyanoethyl)phosphine in refluxing aqueous HCl .


Molecular Structure Analysis

The molecular structure of TCEP includes a phosphine group attached to three propanoic acid groups .


Chemical Reactions Analysis

TCEP is often used as a reducing agent to break disulfide bonds within and between proteins as a preparatory step for gel electrophoresis . It does not reduce metals used in immobilized metal affinity chromatography .


Physical And Chemical Properties Analysis

TCEP is a non-volatile solid and a strong reducing agent . It is soluble in water and available as a stabilized solution at neutral pH .

Scientific Research Applications

Porphyrin Research

  • Porphyrin Identification : A study identified tetracarboxylate porphyrins, including tris-(2-carboxyethyl)-carboxymethyl ethyl trimethyl porphin, in patients with symptomatic cutaneous hepatic porphyria and rats with hexachlorobenzene-induced porphyria (Elder, 1972).

Chemistry and Chemical Interactions

  • Saccharide Interactions : A study demonstrated the interaction of sodium 3-(trihydroxygermyl)propanoate with saccharides, indicating potential applications in studying saccharide-related biological functions (Shimada et al., 2015).

  • Corrosion Inhibition : Research on amino acids based corrosion inhibitors, such as 2-(3-(1-carboxyethyl)-1H-imidazol-3-ium-1-yl)propanoate, revealed their potential in preventing metal corrosion, important in industrial applications (Srivastava et al., 2017).

  • Synthetic Applications : Studies on synthesizing carboxylic acids and esters containing a tetrahydropyran ring from related compounds, including 2-methyl-2-(2,6,6-trimethyltetrahydropyran-2-yl)propanoic acid, are significant for developing new synthetic routes and compounds (Hanzawa et al., 2012).

Biological and Medicinal Chemistry

  • Radiopharmaceutical Development : Research into rhenium(I) and technetium(I) tricarbonyl complexes with NSO-type chelators, such as 3-[2-(pyridin-2-yl)ethylthio]propanoic acid, is pivotal in developing targeted radiopharmaceuticals for medical imaging (Makris et al., 2012).

  • Antioxidant Studies : The antioxidant profile of phenolic acids, including 3-(3,4,5-trihydroxyphenyl)propanoic acid, was investigated to understand their efficacy as antioxidants and their role in reducing oxidative stress (Siquet et al., 2006).

  • Antiproliferative Activity in Cancer Research : The synthesis and biological activity of Pt(II)-complexes with an L-alanyl-based ligand, involving 3-[4-propyl-3-(thiophen-2-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoic acid, were studied for their potential antiproliferative activity against cancer cells (Riccardi et al., 2019).

properties

IUPAC Name

3-[7,12,17-tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H38N4O10.2ClH/c1-17-20(4-8-33(42)43)28-14-26-19(3)22(6-10-35(46)47)30(40-26)16-32-24(12-37(50)51)23(7-11-36(48)49)31(41-32)15-27-18(2)21(5-9-34(44)45)29(39-27)13-25(17)38-28;;/h13-16,40-41H,4-12H2,1-3H3,(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITJCELJENZKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O)CC(=O)O)CCC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H40Cl2N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride

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